molecular formula C11H18ClNO B2527174 4-(2-Methoxyphenyl)butan-1-amine hydrochloride CAS No. 1266686-04-7

4-(2-Methoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B2527174
CAS No.: 1266686-04-7
M. Wt: 215.72
InChI Key: ARRCBUYZVDIKFV-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)butan-1-amine hydrochloride is a synthetic amine derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and a butylamine side chain.

Synthesis:
The compound is synthesized via alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, followed by hydrazine hydrate cleavage to yield the free amine. This method achieves >70% yield when using the phthalimide-protected intermediate, compared to <40% with unprotected bromobutylamine. The hydrochloride salt is subsequently formed for stability and solubility.

Properties

IUPAC Name

4-(2-methoxyphenyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-13-11-8-3-2-6-10(11)7-4-5-9-12;/h2-3,6,8H,4-5,7,9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRCBUYZVDIKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitutions under controlled conditions. Key examples include:

Chloroacetylation

Treatment with chloroacetyl chloride (ClCH₂COCl) in a dichloromethane/water biphasic system yields 2-chloro-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]acetamide . This reaction proceeds via attack of the primary amine on the electrophilic carbonyl carbon, displacing chloride.

ReagentSolvent SystemTemperatureProductReference
ClCH₂COClDCM/H₂O (1:1)0°CChloroacetamide derivative

Reductive Amination

The compound serves as an intermediate in reductive amination processes. For example:

Formation of Secondary Amines

Reaction with 4-methoxyacetophenone in the presence of sodium borohydride (NaBH₄) and aqueous ethylamine generates N-ethyl-1-(4-methoxyphenyl)propan-2-amine . The primary amine acts as a nucleophile, reducing the imine intermediate.

SubstrateReducing AgentSolventProductYieldReference
4-MethoxyacetophenoneNaBH₄MethanolN-Ethyl-1-(4-methoxyphenyl)propan-2-amine~85%

Imine Formation

Exposure to mild oxidizing agents (e.g., MnO₂) could convert the primary amine to an imine, though experimental validation is needed for this specific derivative.

Acid-Catalyzed Self-Coupling

Under reflux with para-toluenesulfonic acid (PTSA) in toluene, the compound undergoes dimerization to form 4,4’-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxyphenyl)-1-methylethyl]butan-1-amine] . This ether linkage suggests a dehydration mechanism facilitated by acidic conditions.

CatalystSolventTemperatureProductReference
PTSATolueneRefluxDimeric ether derivative

Reaction with Bromoalkanols

Interaction with bromobutanol in basic media produces N-substituted derivatives, expanding the amine’s utility in synthesizing branched architectures . The reaction likely proceeds via an Sₙ2 mechanism.

Alkylating AgentBaseSolventProductReference
BromobutanolNaOH/K₂CO₃TolueneAlkylated butanamine derivative

Scientific Research Applications

Neurotransmitter Receptor Interaction

Research indicates that 4-(2-Methoxyphenyl)butan-1-amine hydrochloride may interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies have shown that compounds with similar structures can exhibit significant binding affinities to these receptors, suggesting potential use in neuropharmacology.

Table 1: Binding Affinities of Related Compounds

Compound NameReceptor TypeBinding Affinity (nM)
This compoundD3 ReceptorTBD
4-(4-Methoxyphenyl)butan-1-amine hydrochlorideD2 ReceptorTBD
N-[2-[4-chloro-3-(2-methoxyphenyl)phenyl]ethyl]butan-1-amine5-HT ReceptorTBD

Note: TBD indicates that specific binding affinity values need to be determined through experimental studies.

Potential Therapeutic Uses

The structural characteristics of this compound suggest that it may possess pharmacological effects similar to other amines used in therapeutic contexts. Preliminary studies indicate potential applications in treating conditions such as depression and anxiety disorders, where modulation of neurotransmitter systems is crucial .

Synthesis and Characterization

The synthesis of this compound can be performed through various chemical reactions, including nucleophilic substitutions typical of amines. Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Table 2: Synthesis Methods

Method DescriptionKey Steps
Nucleophilic SubstitutionReacting a suitable halide with a butanamine derivative
Reduction ReactionsUsing reducing agents to modify functional groups

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Dopaminergic Activity : A study modifying D3 receptor pharmacophores indicated that similar compounds could enhance dopaminergic signaling, which is crucial for developing treatments for Parkinson's disease and schizophrenia .
  • Antidepressant Properties : Compounds with structural similarities have been investigated for their antidepressant effects, focusing on their ability to modulate serotonin levels in the brain—suggesting that this compound may warrant further exploration in this area .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride vary in alkyl chain length, aromatic substituents, and functional groups. These modifications influence synthetic efficiency, physicochemical properties, and biological activity.

Aromatic Substituent Effects

Compound Name Aromatic Substituent Yield (%) Pharmacological Implication Reference
4-(2-Methoxyphenyl)butan-1-amine 2-Methoxy 70–93 Enhanced serotonin receptor affinity
4-(2,3-Dichlorophenyl)butan-1-amine (6d) 2,3-Dichloro 59 Potential dopamine D2/D3 selectivity
4-(4-Chlorophenoxy)butan-1-amine hydrochloride 4-Chlorophenoxy N/A Increased polarity
4-(2,6-Difluorophenyl)butan-1-amine 2,6-Difluoro N/A Improved metabolic stability

Key Insight : Electron-donating groups (e.g., methoxy) enhance receptor binding for serotonin targets, while electron-withdrawing groups (e.g., chloro) may shift selectivity toward dopamine receptors.

Protecting Group Strategies

Reagent Yield (%) Advantage Reference
N-(4-Bromobutyl)phthalimide >70 Prevents side reactions, high purity
Unprotected bromobutylamine <40 Lower cost but poor efficiency

Key Insight : Phthalimide protection is critical for achieving high yields in piperazine alkylation reactions.

Research Findings and Implications

  • Receptor Binding : The 2-methoxyphenyl group in 4-(2-Methoxyphenyl)butan-1-amine is associated with high affinity for 5-HT1A receptors, as seen in analogs like HBK14-HBK19, which share structural motifs.
  • Lipophilicity : The methoxy group increases logP compared to chlorinated analogs, suggesting better blood-brain barrier penetration.
  • Metabolic Stability : Fluorinated derivatives (e.g., 4-(2,6-difluorophenyl)butan-1-amine) may exhibit longer half-lives due to resistance to oxidative metabolism.

Biological Activity

4-(2-Methoxyphenyl)butan-1-amine hydrochloride, a compound with the molecular formula C11_{11}H15_{15}ClN and a molecular weight of 215.72 g/mol, belongs to the class of substituted amines. Its structure features a butan-1-amine backbone with a 2-methoxyphenyl substituent, which may influence its biological activity significantly. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its hydrochloride salt form, which enhances solubility and stability. The InChI Key for this compound is ORRIKTBCHRPKCN-UHFFFAOYSA-N, indicating its unique chemical structure. Its reactivity primarily involves nucleophilic substitutions typical of amines, which can lead to various pharmacologically active derivatives.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.

Table 1: Similar Compounds and Their Biological Activities

Compound NameCAS NumberKey FeaturesBiological Activity
4-(4-Methoxyphenyl)butan-1-amine hydrochloride391202-29-2Similar structure; potential for similar activityAntidepressant-like properties
N-[2-[4-chloro-3-(2-methoxyphenyl)phenyl]ethyl]butan-1-amine166636098Contains a chloro substituent; different biological profileVariable receptor affinity
4-[4-(2-Methoxyphenyl)-N-methyl]butanamine3051221Methylated amine; may exhibit different pharmacokineticsPotential anxiolytic effects

The biological activity of this compound is hypothesized to stem from its ability to modulate neurotransmitter systems. Specifically, it may act as an agonist or antagonist at various serotonin (5-HT) and dopamine (D) receptors.

Case Studies

A study investigating the antidepressant-like properties of related compounds found that derivatives containing the methoxy group exhibited significant activity in models of depression. These compounds were shown to reverse behavioral changes induced by chronic stress in animal models, indicating potential efficacy in treating mood disorders .

Another investigation into the binding affinities of similar compounds revealed that those with methoxy substitutions showed enhanced interactions with specific serotonin receptors (5-HT1A_{1A}, 5-HT2A_{2A}) compared to their unsubstituted counterparts . This suggests that the methoxy group plays a critical role in enhancing receptor affinity and selectivity.

Research Findings

Recent studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50_{50} values in the low micromolar range against human leukemia cells, indicating potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameIC50_{50} (μM)Cancer Cell Line
This compound0.76Human leukemia (CEM-13)
Related derivative0.12MCF-7 breast cancer
Another derivative0.65HeLa cervical cancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methoxyphenyl)butan-1-amine hydrochloride in academic research?

  • Methodology : The compound can be synthesized via reductive amination of 4-(2-methoxyphenyl)butan-1-one using sodium borohydride (NaBH₄) in methanol at 0–5°C, followed by HCl treatment to form the hydrochloride salt. Alternatively, Grignard reactions involving 2-methoxyphenylmagnesium bromide and nitriles, followed by LiAlH₄ reduction, yield the amine intermediate .
  • Key Considerations : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 ketone:amine) to minimize byproducts like imines.

Q. How can researchers ensure purity during synthesis and purification?

  • Methodology :

  • Crystallization : Use ethanol/water (3:1) for recrystallization to achieve >95% purity .
  • Chromatography : Employ reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for separation of polar impurities .
  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress .

Q. What analytical methods are used for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies methoxy (δ 3.75 ppm) and amine protons (δ 1.5–2.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 212.1) confirms molecular weight .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC-3 column (hexane:isopropanol:diethylamine, 90:10:0.1) to resolve enantiomers (resolution >1.5) .
  • Chiral Resolving Agents : Employ (R)- or (S)-mandelic acid to form diastereomeric salts, followed by fractional crystallization .

Q. How to design experiments to study interaction with neurotransmitter receptors (e.g., serotonin/dopamine)?

  • Methodology :

  • Radioligand Binding Assays : Incubate compound (0.1–10 µM) with ³H-serotonin in rat brain synaptosomes; measure displacement using scintillation counting .
  • In Vivo Models : Administer 5–20 mg/kg (i.p.) in mice and assess locomotor activity or elevated plus maze performance for anxiolytic effects .

Q. How to address contradictory data in pharmacological studies (e.g., varying EC₅₀ values across studies)?

  • Approach :

  • Structural Analysis : Compare substituent effects (e.g., 2-methoxy vs. 4-chloro analogs) using QSAR models to explain potency variations .
  • Experimental Replication : Standardize assay conditions (pH 7.4, 37°C) and use reference agonists (e.g., serotonin) as internal controls .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products (e.g., methoxy phenol) via LC-MS .
  • pH Stability Profiling : Test solubility and degradation kinetics in buffers (pH 1–9) to identify optimal storage conditions (recommended: pH 3–5) .

Q. What advanced techniques study biomolecular interactions (e.g., protein binding)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize serotonin receptors on a CM5 chip; measure binding kinetics (ka/kd) at 25°C .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .

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